N-(4-ethoxyphenyl)-2,6-dimethylpiperidine-1-carbothioamide
Overview
Description
N-(4-ethoxyphenyl)-2,6-dimethylpiperidine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with ethoxyphenyl and dimethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2,6-dimethylpiperidine-1-carbothioamide typically involves the reaction of 4-ethoxyaniline with 2,6-dimethylpiperidine and a suitable thiocarbonyl reagent. One common method is the Staudinger reaction, where the ketene-imine cycloaddition is employed . The reaction conditions often include the use of solvents like ethanol or 2-butanone and catalysts such as ceric ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization from water or other solvents can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2,6-dimethylpiperidine-1-carbothioamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like ethanol.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Dearylated products such as 2-azetidinones.
Reduction: Amine derivatives.
Substitution: Substituted ethoxyphenyl derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2,6-dimethylpiperidine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,6-dimethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), thereby reducing pain perception and inflammation . Additionally, it may interact with sensory tracts in the spinal cord, exerting analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Paracetamol: Acetaminophen, a widely used analgesic and antipyretic drug.
Lidocaine: A local anesthetic and antiarrhythmic drug.
Uniqueness
N-(4-ethoxyphenyl)-2,6-dimethylpiperidine-1-carbothioamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Unlike phenacetin and paracetamol, this compound has a more complex structure, potentially leading to a broader range of applications in scientific research and industry .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,6-dimethylpiperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-4-19-15-10-8-14(9-11-15)17-16(20)18-12(2)6-5-7-13(18)3/h8-13H,4-7H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYXDJWDHPZZTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2C(CCCC2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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